molecular formula C22H32O3 B593934 11-Hdohe CAS No. 87018-59-5

11-Hdohe

Cat. No.: B593934
CAS No.: 87018-59-5
M. Wt: 344.5 g/mol
InChI Key: LTERDCBCHFKFRI-KEFMQFBKSA-N
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Description

11-Hydroxydocosahexaenoic acid (11-Hdohe) is a hydroxylated derivative of docosahexaenoic acid (DHA), a polyunsaturated omega-3 fatty acid. It is a member of the hydroxydocosahexaenoic acids family, which are metabolites of DHA. The structure of this compound consists of docosahexaenoic acid with a hydroxy group located at position 11 .

Preparation Methods

Synthetic Routes and Reaction Conditions

11-Hdohe can be synthesized through the photooxidation of docosahexaenoic acid under an oxygen-saturated atmosphere, using methylene blue as a photosensitizer. The resulting hydroperoxides are then reduced to hydroxides using sodium borohydride (NaBH4) .

Industrial Production Methods

Industrial production of this compound involves bioconversion using whole-cell systems. For example, Escherichia coli expressing lipoxygenase from Shewanella hanedai can convert docosahexaenoic acid to this compound under optimized conditions, including temperature, pH, solvent type, and substrate concentration .

Chemical Reactions Analysis

Types of Reactions

11-Hdohe undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form different oxylipins.

    Reduction: Reduction of hydroperoxides to hydroxides.

    Substitution: Potential substitution reactions involving the hydroxy group.

Common Reagents and Conditions

    Oxidation: Oxygen and photosensitizers like methylene blue.

    Reduction: Sodium borohydride (NaBH4).

Major Products Formed

    Oxidation: Formation of various oxylipins.

    Reduction: Conversion of hydroperoxides to hydroxides.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxydocosahexaenoic acid (4-Hdohe)
  • 7-Hydroxydocosahexaenoic acid (7-Hdohe)
  • 14-Hydroxydocosahexaenoic acid (14-Hdohe)
  • 17-Hydroxydocosahexaenoic acid (17-Hdohe)

Uniqueness

11-Hdohe is unique due to its specific position of the hydroxy group, which influences its biological activity and role in inflammation resolution. It is a strong inducer of pro-resolution substances and has distinct effects on cytokine release compared to other hydroxydocosahexaenoic acids .

Properties

CAS No.

87018-59-5

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(4Z,7E,9E,13Z,16Z,19Z)-11-hydroxydocosa-4,7,9,13,16,19-hexaenoic acid

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-9-12-15-18-21(23)19-16-13-10-8-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10+,14-11-,15-12-,19-16+

InChI Key

LTERDCBCHFKFRI-KEFMQFBKSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CC(/C=C/C=C/C/C=C\CCC(=O)O)O

SMILES

CCC=CCC=CCC=CCC(C=CC=CCC=CCCC(=O)O)O

Canonical SMILES

CCC=CCC=CCC=CCC(C=CC=CCC=CCCC(=O)O)O

Synonyms

11-hydroxy Docosahexaenoic Acid

Origin of Product

United States

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